molecular formula C11H17N3OS B285553 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide

3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide

Cat. No.: B285553
M. Wt: 239.34 g/mol
InChI Key: QOHMBVSRFLFYJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide is an organic compound that belongs to the class of aryl sulfides This compound is characterized by the presence of a pyrimidine ring substituted with methyl groups at positions 4 and 6, and a thioether linkage connecting it to a dimethylpropanamide moiety

Scientific Research Applications

3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide typically involves the reaction of 4,6-dimethyl-2-mercaptopyrimidine with N,N-dimethylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors, automated control systems for precise temperature and pressure regulation, and efficient purification techniques such as crystallization or chromatography to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide involves its interaction with specific molecular targets. The thioether linkage and the pyrimidine ring play crucial roles in its binding to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application, but common targets include enzymes involved in DNA synthesis and repair, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    4,6-dimethyl-2-mercaptopyrimidine: A precursor in the synthesis of the target compound.

    N,N-dimethylpropanamide: Another precursor used in the synthesis.

    Other pyrimidine derivatives: Compounds with similar pyrimidine rings but different substituents.

Uniqueness

3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N,N-dimethylpropanamide is unique due to its specific combination of a pyrimidine ring with a thioether linkage and a dimethylpropanamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C11H17N3OS

Molecular Weight

239.34 g/mol

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N,N-dimethylpropanamide

InChI

InChI=1S/C11H17N3OS/c1-8-7-9(2)13-11(12-8)16-6-5-10(15)14(3)4/h7H,5-6H2,1-4H3

InChI Key

QOHMBVSRFLFYJG-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCCC(=O)N(C)C)C

Canonical SMILES

CC1=CC(=NC(=N1)SCCC(=O)N(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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